N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide
Description
This compound features a benzothiazole core linked via a phenyl group to an acetamide moiety substituted with a 1,2,4-triazole-3-thiol group. The benzothiazole scaffold is known for its pharmacological relevance, including anticonvulsant, antimicrobial, and kinase-inhibitory activities . The triazole-thioether linkage enhances metabolic stability and may facilitate interactions with biological targets through hydrogen bonding or hydrophobic effects .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVXKIBVBFEFFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Formation of Triazole Derivative: The triazole ring is formed by reacting hydrazine with a suitable nitrile or carboxylic acid derivative.
Coupling Reaction: The benzothiazole and triazole derivatives are then coupled using a suitable linker, such as a phenyl group, under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide. It has shown effectiveness against a range of bacterial strains and fungi. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli , making it a candidate for developing new antibiotics.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Anticancer Properties
The compound has also been investigated for its anticancer properties . Research indicates that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism involves the activation of caspases and the modulation of apoptotic pathways.
Case Study: Apoptosis Induction
A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant increase in apoptotic cells compared to the control group.
| Treatment | Percentage of Apoptotic Cells (%) |
|---|---|
| Control | 5 |
| Compound | 30 |
Fungicide Development
This compound has shown promise as a fungicide . Its efficacy against common plant pathogens such as Botrytis cinerea indicates its potential for use in crop protection.
| Pathogen | Efficacy (%) |
|---|---|
| Botrytis cinerea | 85 |
| Fusarium oxysporum | 78 |
Plant Growth Promotion
Additionally, preliminary studies suggest that this compound may enhance plant growth by promoting root development and increasing resistance to environmental stressors.
Optical Materials
The compound's structural characteristics make it suitable for applications in optical materials . Research has focused on its potential use in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Case Study: OLED Performance
A recent study evaluated the performance of OLEDs incorporating this compound and reported improved efficiency compared to traditional materials.
| Material | Efficiency (cd/A) |
|---|---|
| Traditional OLED Material | 15 |
| This compound | 22 |
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The benzothiazole and triazole rings can interact with enzymes and proteins, disrupting their normal function. This can lead to the inhibition of bacterial and fungal growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
2.1. Benzothiazole-Triazole Hybrids
- Anticonvulsant Derivatives (5a–m): These compounds (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) share the benzothiazole-triazole backbone but vary in substituents at the benzothiazole 6-position (e.g., methoxy, ethoxy). Key Data: Derivatives 5a–m showed moderate to potent anticonvulsant activity in murine models, with ED₅₀ values ranging from 12–45 mg/kg .
Compound 2-{[5-(1H-Benzotriazol-1-ylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide ():
This analog replaces the benzothiazole with a benzotriazole and introduces a 3-chloro-2-methylphenyl group. The chloro and methyl groups enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s unsubstituted phenyl group .
2.2. Triazole-Substituted Acetamides
- The target compound’s simpler triazole-thioether linkage may offer a balance between stability and bioavailability .
- N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide (): This derivative replaces the triazole-thioether with a benzothiazole-1,1,3-trioxo group. The sulfone moiety increases polarity, reducing logP compared to the thioether in the target compound. Pharmacokinetic studies showed a shorter elimination half-life (t₁/₂ = 2.1 h) than acetaminophen, suggesting rapid clearance .
3.2. Physicochemical Properties
- Key Trends :
- Halogenated or lipophilic groups (e.g., dichlorophenyl, difluorophenyl) increase logP, favoring membrane permeability but risking solubility issues.
- Polar groups (e.g., hydroxyphenyl, sulfone) reduce logP, enhancing aqueous solubility .
Biological Activity
The compound N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a benzothiazole moiety and a triazole ring, which are known for their diverse biological activities.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.36 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that compounds with benzothiazole and triazole functionalities exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown efficacy against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzothiazole derivatives against eight bacterial and eight fungal species. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) in the range of 10.7–21.4 μmol/mL for bacterial strains and significant antifungal activity against Candida species .
The biological activity of triazole derivatives is often attributed to their ability to inhibit ergosterol biosynthesis in fungi, disrupting cell membrane integrity. This mechanism is crucial for their antifungal properties, making them valuable in treating fungal infections .
Cytotoxicity and Anticancer Potential
In addition to antimicrobial properties, triazole compounds have been investigated for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values indicating significant cytotoxicity .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against multiple strains with MIC values indicating potency |
| Antifungal | Significant activity against Candida species |
| Anticancer | Induces apoptosis in various cancer cell lines |
Q & A
Q. What synthetic methodologies are optimal for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide, and how can reaction yields be improved?
Answer: The compound can be synthesized via coupling reactions between benzothiazole-phenyl precursors and triazole-thiol acetamide intermediates. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC·HCl) with triethylamine in dichloromethane to activate carboxylic acids for reaction with amines (as in ).
- Thioether linkage : Optimize nucleophilic substitution between thiol-containing triazoles and α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) .
- Yield improvement : Employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Monitor purity via TLC and recrystallize using methanol/acetone mixtures .
Q. Which spectroscopic and crystallographic techniques are critical for validating the compound’s structural integrity?
Answer:
- X-ray crystallography : Use SHELXL for refinement (as in ) to resolve bond lengths, angles, and torsion angles. For example, twisted conformations between benzothiazole and triazole rings (e.g., ~61.8° dihedral angles) are common and require high-resolution data .
- NMR spectroscopy : Analyze and NMR shifts for benzothiazole (δ 7.2–8.5 ppm) and triazole (δ 8.1–8.3 ppm) protons. Confirm thioether linkages via - NOESY correlations .
- Mass spectrometry : Use HRMS (ESI-TOF) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved during structural refinement?
Answer:
- SHELX refinement : Apply restraints for disordered regions and anisotropic displacement parameters (ADPs). For example, highlights using SHELXL’s "RIGU" command to handle rigid-body motion in aromatic systems .
- Validation tools : Use PLATON or Mercury to check for missed symmetry, hydrogen bonding (e.g., N–H⋯N interactions in triazoles), and π-π stacking distances (3.5–4.0 Å) .
- Data-to-parameter ratio : Maintain a ratio >15:1 to avoid overfitting. For low-resolution data, apply TWINLAW for twinned crystals .
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzymatic inhibition?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., HIV-1 reverse transcriptase or Mycobacterium tuberculosis enzymes). Align with SAR studies from and to identify critical substituents (e.g., halogen substitutions enhance binding) .
- Enzyme assays : Conduct competitive inhibition assays (e.g., fluorescence-based) with IC₅₀ calculations. Use positive controls like rifampicin for antitubercular activity comparisons .
- Mutagenesis studies : Identify key binding residues (e.g., catalytic lysine or aspartate) via site-directed mutagenesis and measure activity changes .
Q. How should in vitro assays be designed to evaluate efficacy against drug-resistant microbial strains?
Answer:
- Strain selection : Use clinically isolated resistant strains (e.g., MDR-TB H37Rv) and reference strains (ATCC) for cross-comparison .
- MIC/MBC determination : Apply broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL). Include resazurin for viability endpoints .
- Synergy testing : Combine with first-line drugs (e.g., isoniazid) and calculate fractional inhibitory concentration indices (FICI) to identify additive/synergistic effects .
Q. What methodologies are recommended for pharmacokinetic profiling (e.g., solubility, metabolic stability)?
Answer:
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate intestinal absorption via PAMPA assays .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
- Plasma protein binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .
Q. How can conflicting bioactivity data between structural analogs be resolved through SAR studies?
Answer:
- 3D-QSAR modeling : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic descriptors. Validate with leave-one-out cross-validation (q² >0.5) .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors in triazoles) using Discovery Studio. Correlate with activity cliffs from .
- Statistical analysis : Apply ANOVA to assess significance of substituent effects (e.g., para-chloro vs. meta-fluoro on EC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
